An In-depth Technical Guide to 2-ethyl-5-thiazolecarboxylic acid (CAS 30709-68-3)
An In-depth Technical Guide to 2-ethyl-5-thiazolecarboxylic acid (CAS 30709-68-3)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-ethyl-5-thiazolecarboxylic acid (CAS 30709-68-3), a key heterocyclic building block in medicinal chemistry. The document delineates its physicochemical properties, synthesis methodologies with a focus on the Hantzsch thiazole synthesis, and its emerging role as a research chemical, particularly in the development of novel therapeutics with antilipolytic activity. Furthermore, this guide details established analytical techniques for the characterization and quality control of this compound, including spectroscopic and chromatographic methods. Detailed experimental protocols for its synthesis and for the evaluation of its biological activity are also presented to support researchers in their drug discovery and development endeavors.
Introduction: The Thiazole Moiety in Drug Discovery
The thiazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and biologically active compounds.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it an attractive pharmacophore for targeting a wide range of biological entities. The diverse biological activities associated with thiazole derivatives include anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3] 2-ethyl-5-thiazolecarboxylic acid is a valuable derivative that serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the exploration of novel therapeutics.[4]
Physicochemical Properties and Identification
A thorough understanding of the physicochemical properties of 2-ethyl-5-thiazolecarboxylic acid is fundamental for its handling, formulation, and analytical characterization.
| Property | Value | Source(s) |
| CAS Number | 30709-68-3 | [4] |
| Molecular Formula | C6H7NO2S | [4] |
| Molecular Weight | 157.19 g/mol | [4] |
| Melting Point | 156 °C | Biosynth |
| SMILES | CCC1=NC=C(S1)C(=O)O | Biosynth |
| InChI | InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | [5] |
| Appearance | Colorless crystals | PrepChem.com |
| Solubility | Soluble in ethanol and sodium hydroxide; insoluble in water. | PrepChem.com |
Synthesis of 2-ethyl-5-thiazolecarboxylic acid
The synthesis of 2-ethyl-5-thiazolecarboxylic acid can be approached through various synthetic routes. The Hantzsch thiazole synthesis is a foundational method for constructing the thiazole ring from an α-haloketone and a thioamide.
The Hantzsch Thiazole Synthesis: A Fundamental Approach
The Hantzsch thiazole synthesis is a classic and versatile method for the preparation of thiazole derivatives. The general mechanism involves the reaction of an α-halocarbonyl compound with a thioamide.
Diagram: Generalized Hantzsch Thiazole Synthesis Workflow
Caption: A generalized workflow for the Hantzsch synthesis of thiazole derivatives.
Experimental Protocol: Synthesis of 2-ethyl-5-thiazolecarboxylic acid
This protocol describes a specific method for the synthesis of 2-ethyl-5-thiazolecarboxylic acid.
Starting Materials:
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Thiopropionamide
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Ethyl 2-chloro-3-oxopropionate
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Ethanol
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Potassium hydroxide (alcoholic solution)
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Toluene
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Hydrochloric acid (for acidification)
Step-by-Step Procedure:
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Reaction Setup: In a round-bottom flask, dissolve thiopropionamide (1.0 equivalent) in ethanol.
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Addition of α-Halocarbonyl: To the stirred solution of thiopropionamide, add a solution of ethyl 2-chloro-3-oxopropionate (1.0 equivalent) in ethanol.
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Reaction: Allow the reaction mixture to stand overnight at room temperature.
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Solvent Removal: Evaporate the ethanol under reduced pressure to obtain the crude product.
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Saponification: Treat the resulting fraction with an alcoholic solution of potassium hydroxide to hydrolyze the ester.
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Acidification: Acidify the reaction mixture with an appropriate acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.
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Purification: Recrystallize the crude product from toluene to yield pure 2-ethyl-5-thiazolecarboxylic acid as colorless crystals.
Biological Activity and Applications in Drug Discovery
While a wide array of biological activities have been attributed to the thiazole scaffold, 2-ethyl-5-thiazolecarboxylic acid is noted as a useful research chemical for the preparation of compounds with antilipolytic activity.[4]
Antilipolytic Activity
Lipolysis is the metabolic process through which triglycerides are hydrolyzed into glycerol and free fatty acids. Dysregulation of this process is implicated in metabolic disorders such as obesity and type 2 diabetes. Compounds with antilipolytic activity can modulate this pathway and are of significant interest in drug discovery. While the specific molecular target and mechanism of action for 2-ethyl-5-thiazolecarboxylic acid are not extensively detailed in publicly available literature, it serves as a key starting material for the synthesis of more complex molecules that are screened for this activity.
Broader Therapeutic Potential of Thiazolecarboxylic Acid Derivatives
Derivatives of thiazolecarboxylic acids have been investigated for a multitude of therapeutic applications, including:
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Anticancer Agents: Thiazole-5-carboxamide derivatives have shown promise as anticancer agents.[3]
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Antimicrobial Agents: The thiazole ring is a component of several antimicrobial drugs.
-
Anti-inflammatory Agents: Certain thiazole derivatives exhibit anti-inflammatory properties.
Diagram: Therapeutic Landscape of Thiazole Derivatives
Caption: Diverse therapeutic applications of the thiazole scaffold.
Experimental Protocol: In Vitro Lipolysis Assay
To evaluate the antilipolytic activity of compounds derived from 2-ethyl-5-thiazolecarboxylic acid, an in vitro lipolysis assay using primary adipocytes or adipose tissue explants can be employed.
Materials:
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Isolated primary adipocytes or adipose tissue explants
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DMEM (Dulbecco's Modified Eagle Medium)
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Bovine Serum Albumin (BSA)
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Isoproterenol (or other lipolytic stimulus)
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Test compound (dissolved in a suitable vehicle, e.g., DMSO)
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Glycerol and Free Fatty Acid assay kits
Step-by-Step Procedure:
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Cell/Tissue Preparation: Isolate adipocytes or prepare adipose tissue explants from a suitable animal model.
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Pre-incubation: Incubate the adipocytes or tissue explants in DMEM with BSA in a multi-well plate.
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Treatment: Add the test compound at various concentrations to the wells. Include a vehicle control and a positive control (a known antilipolytic agent).
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Stimulation: After a pre-incubation period with the test compound, stimulate lipolysis by adding isoproterenol to the appropriate wells.
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Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours).
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Sample Collection: At the end of the incubation, collect the media from each well.
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Quantification: Measure the concentration of glycerol and free fatty acids in the collected media using commercially available colorimetric or fluorometric assay kits.
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Data Analysis: Calculate the percentage inhibition of lipolysis for each concentration of the test compound relative to the stimulated control. Determine the IC50 value if a dose-response relationship is observed.
Analytical Characterization
Robust analytical methods are essential for confirming the identity, purity, and stability of 2-ethyl-5-thiazolecarboxylic acid. A combination of spectroscopic and chromatographic techniques is typically employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of 2-ethyl-5-thiazolecarboxylic acid. The ¹H NMR spectrum will show characteristic signals for the ethyl group protons, the thiazole ring proton, and the carboxylic acid proton. The carboxylic acid proton typically appears as a broad singlet in the downfield region (10-13 ppm).[6] The ¹³C NMR spectrum will show distinct signals for the carbonyl carbon of the carboxylic acid (typically in the 160-180 ppm range), the carbons of the thiazole ring, and the carbons of the ethyl group.[6] A ¹H NMR spectrum for this compound is available in the SpectraBase database.[5]
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Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound. For 2-ethyl-5-thiazolecarboxylic acid, high-resolution mass spectrometry (HRMS) can confirm the elemental composition. Electron ionization (EI) or electrospray ionization (ESI) are common ionization techniques.
-
Infrared (IR) Spectroscopy: The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ and a strong C=O stretching band around 1700-1725 cm⁻¹.[6]
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of 2-ethyl-5-thiazolecarboxylic acid. A reversed-phase HPLC method using a C18 column is generally suitable.
Illustrative HPLC Method Parameters:
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm |
| Mobile Phase | A: 0.1% Formic acid in Water; B: Acetonitrile |
| Gradient | A suitable gradient from high aqueous to high organic |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temp. | 25 °C |
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Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, derivatization of the carboxylic acid group (e.g., methylation) may be necessary to improve volatility.
Safety and Handling
As with any research chemical, proper safety precautions should be taken when handling 2-ethyl-5-thiazolecarboxylic acid.
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Hazard Statements: Based on available data for similar compounds, it may be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).
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Precautionary Statements: Wear protective gloves, eye protection, and face protection. Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling.
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Personal Protective Equipment (PPE): A lab coat, safety glasses with side shields, and chemical-resistant gloves are mandatory.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
Conclusion
2-ethyl-5-thiazolecarboxylic acid is a valuable and versatile building block in the field of medicinal chemistry. Its synthesis, primarily through methods like the Hantzsch thiazole synthesis, is well-established. While its own biological activity profile is still under investigation, its role as a precursor to compounds with potential antilipolytic and other therapeutic activities is of significant interest to the drug discovery and development community. The analytical methodologies outlined in this guide provide a robust framework for the characterization and quality control of this important research chemical.
References
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.
- Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Deriv
- 2-ethyl-1,3-thiazole-5-carboxylic acid. (n.d.). ChemicalBook.
- 2-ethyl-5-thiazolecarboxylic acid. (n.d.). SpectraBase.
- Spectroscopy of Carboxylic Acids and Nitriles. (2025). Chemistry LibreTexts.
- 2-ethyl-5-thiazolecarboxylic acid. (n.d.). ChemicalBook.
- Synthesis of 2-Ethyl-5-thiazolecarboxylic acid. (n.d.). PrepChem.com.
- 2-Ethyl-1,3-thiazole-5-carboxylic acid. (n.d.). Biosynth.
- 2-Ethyl-thiazole-5-carboxylic acid. (n.d.). Sigma-Aldrich.
